molecular formula C11H11ClN2O2 B13857748 Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate

Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate

Cat. No.: B13857748
M. Wt: 238.67 g/mol
InChI Key: GKYNOKWJMCQRSB-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position, a chlorine atom at the 7-position, and two methyl groups at the 1 and 3 positions of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1,3-dimethyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indazole-5-carboxylate: Lacks the chlorine and additional methyl groups, leading to different chemical and biological properties.

    7-Chloro-1H-indazole: Lacks the carboxylate and additional methyl groups, affecting its reactivity and applications.

    1,3-Dimethyl-1H-indazole: Lacks the chlorine and carboxylate groups, resulting in different chemical behavior.

Uniqueness

Methyl 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 7-chloro-1,3-dimethylindazole-5-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-6-8-4-7(11(15)16-3)5-9(12)10(8)14(2)13-6/h4-5H,1-3H3

InChI Key

GKYNOKWJMCQRSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2Cl)C(=O)OC)C

Origin of Product

United States

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